Cas no 17526-94-2 (1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea))
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
- 3,3'-(4-METHYL-1,3-PHENYLENE)BIS(1,1-DIMETHYLUREA)
- 3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea
- Dyhard UR 500
- 1,1'-(2,4-Toluylen-)-bis-3,3-dimethylharnstoff
- 2,4-tolylenebis (dimethylurea)
- 2,4-tolylene-bis (dimethylurea)
- AC1L3D1O
- N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea]
- DYHARD(R) UR 500
- 2,4-Bis(3,3-dimethylureido)toluene
- 1,1'-(Toluene-2,4-diyl)bis(3,3-dimethylurea)
- Urea, N,N-(4-methyl-1,3-phenylene)bisN,N-dimethyl-
- 1,1''-(4-Methyl-1,3-phenylene)-bis-(3,3-dimethylurea)
- n,n''-(4-methyl-1,3-phenylene)bis[n',n'-dimethyl-urea
- DyhardUR500
- 3,3'-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA)
- n,n’’-(4-methyl-1,3-phenylene)bis[n’,n’-dimethyl-ure
- N,N’’-(4-methyl-1,3-phenylene)bis[N’,N’-dimethyl-Urea
-
- MDL: MFCD00025665
- Inchi: 1S/C13H20N4O2/c1-9-6-7-10(14-12(18)16(2)3)8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19)
- InChI Key: KDQTUCKOAOGTLT-UHFFFAOYSA-N
- SMILES: O=C(N(C)C)NC1C=C(C=CC=1C)NC(N(C)C)=O
Computed Properties
- Exact Mass: 264.15900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
Experimental Properties
- PSA: 64.68000
- LogP: 2.32800
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M875700-500g |
3,3’-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) |
17526-94-2 | ≥98% | 500g |
¥1,396.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M856936-500g |
3,3’-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) |
17526-94-2 | 95% | 500g |
¥928.00 | 2022-09-01 | |
| Alichem | A019109464-1g |
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) |
17526-94-2 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M856936-25g |
3,3’-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) |
17526-94-2 | 95% | 25g |
¥98.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M856936-100g |
3,3’-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) |
17526-94-2 | 95% | 100g |
¥296.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M875700-25g |
3,3’-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) |
17526-94-2 | ≥98% | 25g |
¥156.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M875700-100g |
3,3’-(4-METHYL-1,3-PHENYLENE) BIS (1,1-DIMETHYLUREA) |
17526-94-2 | ≥98% | 100g |
¥430.00 | 2022-09-01 | |
| eNovation Chemicals LLC | Y1054877-500g |
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) |
17526-94-2 | 95% | 500g |
$155 | 2024-06-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M305190-500g |
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) |
17526-94-2 | 95% | 500g |
¥597.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M305190-100g |
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) |
17526-94-2 | 95% | 100g |
¥193.90 | 2023-09-01 |
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
Research Briefing on 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS: 17526-94-2)
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), with the CAS number 17526-94-2, is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This briefing provides an overview of the latest research developments, applications, and potential implications of this compound in drug discovery and development.
Recent studies have highlighted the role of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the presence of urea linkages and a central phenylene ring, make it a versatile scaffold for designing inhibitors targeting various enzymes and receptors. Researchers have explored its utility in modulating protein-protein interactions, particularly in the context of neurodegenerative diseases and cancer.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of novel kinase inhibitors. The study reported that derivatives of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) exhibited potent inhibitory activity against tyrosine kinases, which are often implicated in cancer progression. The researchers utilized computational modeling and high-throughput screening to optimize the compound's binding affinity and selectivity.
In addition to its applications in oncology, recent research has explored the compound's potential in treating metabolic disorders. A preclinical study conducted by a team at Harvard Medical School revealed that modified versions of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) could act as allosteric modulators of G-protein-coupled receptors (GPCRs), offering a new avenue for developing therapeutics for diabetes and obesity.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Nevertheless, the growing body of research underscores the potential of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) as a valuable tool in medicinal chemistry and drug discovery.
Future directions for research include exploring the compound's utility in combination therapies, as well as its potential role in targeted drug delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel therapeutics based on this scaffold.
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